molecular formula C15H24O3 B12675932 Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate CAS No. 93804-65-0

Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B12675932
CAS No.: 93804-65-0
M. Wt: 252.35 g/mol
InChI Key: VAFVKZPVSZARCO-UHFFFAOYSA-N
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Description

Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexenecarboxylates. This compound is characterized by a cyclohexene ring with an ethyl ester group and a hexyl substituent. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate can be achieved through several methods. One common approach involves the reaction of hexyl bromide with ethyl 2-oxocyclohex-2-ene-1-carboxylate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Bases like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various chemical transformations, leading to the formation of new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate:

    Ethyl 2-ethyl-4-oxocyclohex-2-ene-1-carboxylate: Similar structure with an ethyl substituent.

    Ethyl 2-propyl-4-oxocyclohex-2-ene-1-carboxylate: Contains a propyl group in place of the hexyl group.

Uniqueness

Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its hexyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.

Properties

CAS No.

93804-65-0

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C15H24O3/c1-3-5-6-7-8-12-11-13(16)9-10-14(12)15(17)18-4-2/h11,14H,3-10H2,1-2H3

InChI Key

VAFVKZPVSZARCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=O)CCC1C(=O)OCC

Origin of Product

United States

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